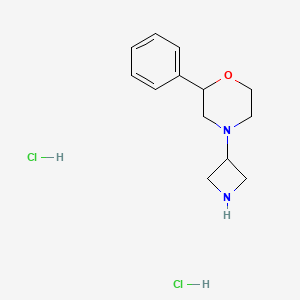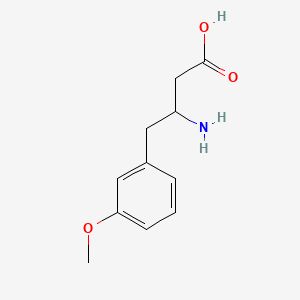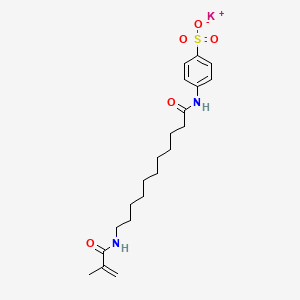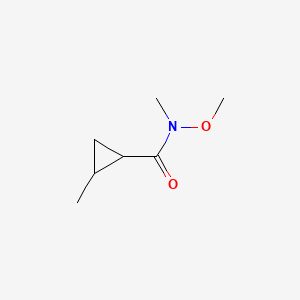![molecular formula C8H6N2O B575928 10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene CAS No. 186418-49-5](/img/structure/B575928.png)
10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrrole ring fused with an oxazole ring. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods would likely optimize these steps for scalability and efficiency.
Analyse Des Réactions Chimiques
5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions might involve halogenation or alkylation, leading to the formation of various derivatives with potential biological activities .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole have shown promise as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents . These properties make it a valuable scaffold for drug discovery and development.
Mécanisme D'action
The mechanism of action of 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives may inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole can be compared with other nitrogen-containing heterocycles such as pyrrolopyrazine and pyrroloquinoline. While these compounds share some structural similarities, 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole is unique due to its specific ring fusion pattern and the presence of an oxazole ring
Propriétés
Numéro CAS |
186418-49-5 |
|---|---|
Formule moléculaire |
C8H6N2O |
Poids moléculaire |
146.149 |
Nom IUPAC |
5H-pyrrolo[1,2]pyrrolo[2,5-a][1,3]oxazole |
InChI |
InChI=1S/C8H6N2O/c1-2-9-7-3-6-4-11-5-10(6)8(1)7/h1-4H,5H2 |
Clé InChI |
FNLWWELTGYGREC-UHFFFAOYSA-N |
SMILES |
C1N2C3=CC=NC3=CC2=CO1 |
Synonymes |
5H-Pyrrolo[2,3:4,5]pyrrolo[1,2-c]oxazole(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pentanone, 3-[(methylthio)methylene]- (9CI)](/img/new.no-structure.jpg)

![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)



